Compound Description: 4-amino-N-(5-methyl-1, 3, 4-thiadiazol-2-yl)benzenesulfonamide, also known as Sulfamethizole, is an antibacterial drug. [] Its synthesis involves reacting 2-amino-5-methyl-1, 3, 4-thiadiazole with 4-acetamidobenzenesulfonyl chloride, followed by alkaline hydrolysis. []
Relevance: Sulfamethizole shares the core sulfonamide group with N-[[3-[5-Methyl-4-[4-[[(1-oxopropyl)amino]sulfonyl]phenyl]-3-isoxazolyl]phenyl]sulfonyl]-propanamide, making it a structurally related compound. [] Both compounds also feature an aromatic ring directly attached to the sulfonamide moiety. []
Compound Description: N-[4-({4-[(5-methyl-1, 3, 4-thiadiazol-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]amine is identified as an impurity in the synthesis of Sulfamethizole. [] It arises from the reaction of unreacted 4-acetamidobenzenesulfonyl chloride with Sulfamethizole during synthesis, followed by alkaline hydrolysis. []
Relevance: N-[4-({4-[(5-methyl-1, 3, 4-thiadiazol-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]amine shares several key structural features with N-[[3-[5-Methyl-4-[4-[[(1-oxopropyl)amino]sulfonyl]phenyl]-3-isoxazolyl]phenyl]sulfonyl]-propanamide. Both molecules contain two sulfonamide groups linked to an aromatic ring. [] This emphasizes the potential for multiple sulfonamide substitutions in this chemical class. []
Compound Description: N-(3,4-dimethyl-5-isoxazolyl)-4'-(2-oxazolyl)[1,1'-biphenyl]-2-sulfonamide, known as BMS-193884, is a selective endothelin ET(A) receptor antagonist. []
Relevance: BMS-193884 is structurally related to N-[[3-[5-Methyl-4-[4-[[(1-oxopropyl)amino]sulfonyl]phenyl]-3-isoxazolyl]phenyl]sulfonyl]-propanamide as both compounds contain an isoxazole ring directly attached to a sulfonamide group. [] This connection suggests the potential influence of isoxazole substituents on the biological activity of sulfonamide-containing molecules. []
Compound Description: N-[[2'-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]-4-(2-oxazolyl)[1,1'-biphenyl]-2-yl]methyl]-N,3,3-trimethylbutanamide, known as BMS-207940, is a highly potent and orally active ET(A) selective antagonist. [] It demonstrates improved binding affinity and selectivity compared to BMS-193884. []
Relevance: Similar to both BMS-193884 and N-[[3-[5-Methyl-4-[4-[[(1-oxopropyl)amino]sulfonyl]phenyl]-3-isoxazolyl]phenyl]sulfonyl]-propanamide, BMS-207940 includes an isoxazole ring directly linked to a sulfonamide group. [] Furthermore, both BMS-207940 and N-[[3-[5-Methyl-4-[4-[[(1-oxopropyl)amino]sulfonyl]phenyl]-3-isoxazolyl]phenyl]sulfonyl]-propanamide feature a propanamide moiety, albeit located differently within the molecules. [] This emphasizes the common use of isoxazole and propanamide groups in conjunction with sulfonamide functionalities for potential pharmaceutical applications. []
Compound Description: This series of sulfonamide derivatives were synthesized and evaluated for their inhibitory effects on DPPH and jack bean urease. []
Relevance: This series, like N-[[3-[5-Methyl-4-[4-[[(1-oxopropyl)amino]sulfonyl]phenyl]-3-isoxazolyl]phenyl]sulfonyl]-propanamide, consists of compounds containing both sulfonamide and amide functional groups. [] This emphasizes the common use of these groups in the development of molecules with potential biological activity. []
Compound Description: This series of compounds were synthesized from ketopinic acid and various 4-amino benzenesulfonamides. [] They exhibited fungicidal and herbicidal activities. []
Relevance: This series shares the presence of both sulfonamide and amide groups with N-[[3-[5-Methyl-4-[4-[[(1-oxopropyl)amino]sulfonyl]phenyl]-3-isoxazolyl]phenyl]sulfonyl]-propanamide. [] The diverse biological activities observed in this series highlight the potential for varying substitutions on the sulfonamide and amide moieties to modulate biological function. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
MIM1 is an inhibitor of Mcl-1, an antiapoptotic Bcl-2 family protein with a role in cancer. It selectively engages the canonical groove of Mcl-1, inhibiting its ability to bind BH3 domains (IC50 = 4.7 µM). MIM1 induces caspase-3/7 activation and cell death in Mcl-1-dependent leukemia cells. Selective MCL-1 ligand killing MCL-1-dependent leukemia cells